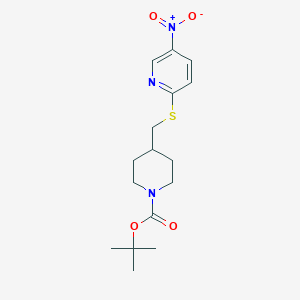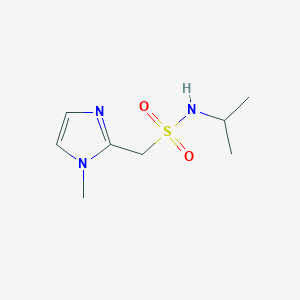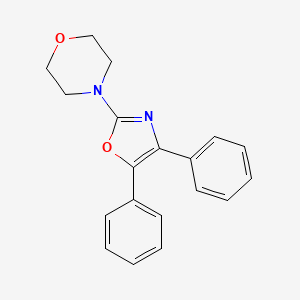![molecular formula C8H6O3 B13965070 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde CAS No. 342616-12-0](/img/structure/B13965070.png)
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with oxygen atoms, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves several steps. One common method includes the formylation of a precursor compound, followed by etherification and addition reactions . The chemical structure of the synthesized compound is confirmed using techniques such as elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde has several scientific research applications. In medicinal chemistry, it has been studied for its potential activity on opioid receptors, specifically μ and κ opioid receptors . This makes it a candidate for developing new pain management therapies. Additionally, the compound’s unique structure allows it to be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemistry and biology .
Mecanismo De Acción
The mechanism of action of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, potentially altering their activity and leading to changes in biological responses . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity suggests it could have significant therapeutic potential.
Comparación Con Compuestos Similares
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde can be compared to other bicyclic compounds with similar structures. For example, 9-Oxabicyclo[3.3.1]nona-2,6-diene is another compound with a bicyclic ring system that has been studied for its chemical properties . the presence of the aldehyde group in this compound makes it unique and allows for different reactivity and applications. Other similar compounds include various derivatives of dioxabicyclo[3.3.1]nonanes, which have been explored for their potential in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
342616-12-0 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2,4-dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7-3-8(6)11-5-10-7/h1-4H,5H2 |
Clave InChI |
LYPCIHQOERORHG-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=C(C=C2)C=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


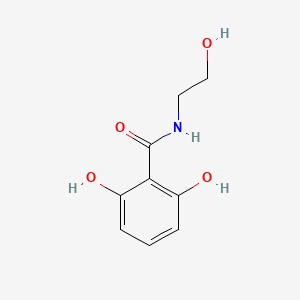
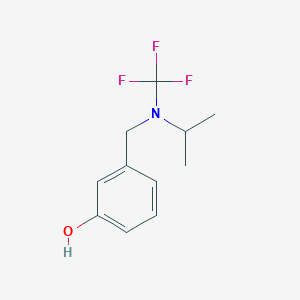
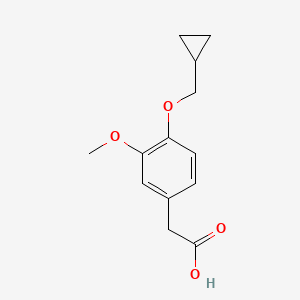
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
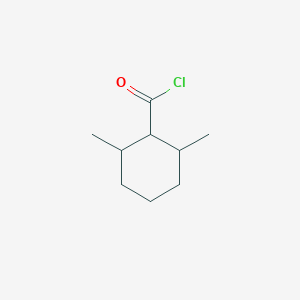
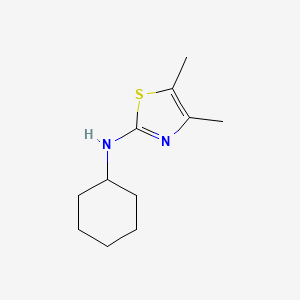
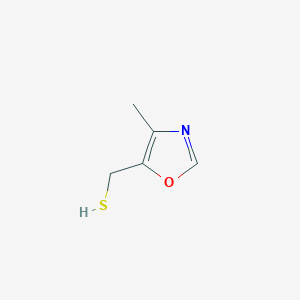
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
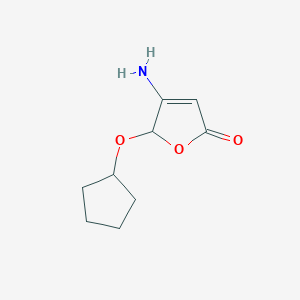
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
